molecular formula C20H20FNO4 B12838211 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-fluoropentanoic acid

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-fluoropentanoic acid

Cat. No.: B12838211
M. Wt: 357.4 g/mol
InChI Key: LGYTWTFGTGUQGA-CYBMUJFWSA-N
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Description

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-fluoropentanoic acid is a synthetic compound that belongs to the class of amino acids. It is characterized by the presence of a fluorine atom and a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-fluoropentanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group.

    Fluorination: Introduction of the fluorine atom at the desired position on the pentanoic acid chain.

    Coupling Reaction: The protected amino acid is then coupled with the fluorinated pentanoic acid derivative under specific reaction conditions to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale synthesis of the starting materials.

    Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions for high yield and purity.

    Purification: Use of techniques such as crystallization, chromatography, and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-fluoropentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to remove the Fmoc protecting group.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Deprotected amino acid derivatives.

    Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-fluoropentanoic acid has several applications in scientific research:

    Chemistry: Used in peptide synthesis as a building block for creating complex peptides and proteins.

    Biology: Studied for its potential role in biological systems and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic applications, including drug development and delivery.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-fluoropentanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other sites. The fluorine atom can enhance the compound’s stability and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-azidohexanoic acid

Uniqueness

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-fluoropentanoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity. The Fmoc protecting group also allows for selective reactions, making it a valuable compound in peptide synthesis and other applications.

Properties

Molecular Formula

C20H20FNO4

Molecular Weight

357.4 g/mol

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-fluoropentanoic acid

InChI

InChI=1S/C20H20FNO4/c21-10-9-13(11-19(23)24)22-20(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,22,25)(H,23,24)/t13-/m1/s1

InChI Key

LGYTWTFGTGUQGA-CYBMUJFWSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCF)CC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCF)CC(=O)O

Origin of Product

United States

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